molecular formula C11H14N2O6 B3114992 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine CAS No. 206055-67-6

1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine

Cat. No.: B3114992
CAS No.: 206055-67-6
M. Wt: 270.24 g/mol
InChI Key: TYYUAZVXLRMUMN-SZVQBCOZSA-N
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Description

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure where the ribofuranosyl moiety is bridged by a methylene group between the 2’-O and 4’-C positions.

Biochemical Analysis

Biochemical Properties

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine plays a crucial role in biochemical reactions, particularly as a nucleoside analog. It interacts with various enzymes and proteins involved in DNA and RNA synthesis. The compound inhibits DNA polymerase, thereby preventing the elongation of DNA strands during replication. Additionally, it interacts with ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides .

Cellular Effects

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has profound effects on various cell types and cellular processes. It influences cell function by disrupting DNA synthesis, leading to cell cycle arrest at the S-phase. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA synthesis makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cancer cells .

Molecular Mechanism

The molecular mechanism of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into DNA strands during replication. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group necessary for the addition of subsequent nucleotides. This results in the inhibition of DNA polymerase activity. Additionally, the compound can bind to and inhibit ribonucleotide reductase, further reducing the pool of deoxyribonucleotides available for DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can cause sustained inhibition of DNA synthesis, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis without causing significant toxicity. At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is involved in several metabolic pathways. It is metabolized by cellular enzymes to its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and deoxycytidine kinase, which phosphorylate it to its active form. These interactions affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is transported and distributed via nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The compound’s distribution is influenced by its interactions with binding proteins and its ability to accumulate in specific tissues, such as rapidly dividing tumor tissues .

Subcellular Localization

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is primarily localized in the nucleus, where it incorporates into DNA. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments. This subcellular localization is crucial for its role in inhibiting DNA synthesis and inducing cell cycle arrest .

Preparation Methods

The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent approach. The key steps include the formation of the methylene bridge and the subsequent incorporation of the thymine base. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has several scientific research applications:

Comparison with Similar Compounds

1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its methylene-bridged structure, which imparts enhanced stability and binding affinity compared to other nucleoside analogs. Similar compounds include:

This detailed overview provides a comprehensive understanding of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYUAZVXLRMUMN-SZVQBCOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-67-6
Record name 206055-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
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1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
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1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
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Reactant of Route 5
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Reactant of Route 6
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine

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